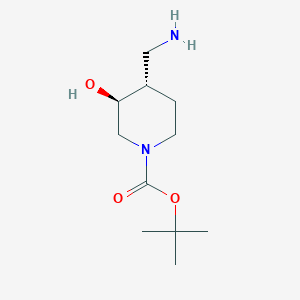

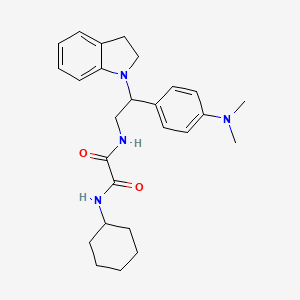

![molecular formula C18H15F2NO4S B2383485 S-(2,6-difluorophenyl)-2-[4-(furan-2-yl)phenyl]-2-hydroxyethane-1-sulfonamido CAS No. 2097929-56-9](/img/structure/B2383485.png)

S-(2,6-difluorophenyl)-2-[4-(furan-2-yl)phenyl]-2-hydroxyethane-1-sulfonamido

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

S-(2,6-difluorophenyl)-2-[4-(furan-2-yl)phenyl]-2-hydroxyethane-1-sulfonamido, also known as DFHESA, is a sulfonamide compound that has been extensively studied for its potential therapeutic applications. The compound has been synthesized using various methods, and its mechanism of action has been explored in detail.

科学的研究の応用

Fuel Cell Applications

Research has shown the development of sulfonated poly(arylene ether sulfone)s (SPEs) block copolymers containing fluorenyl groups, synthesized for potential use in fuel-cell applications. These materials have been studied for their proton conductivity, mechanical properties, and phase separation characteristics, indicating promising performance for fuel-cell membranes. The synthesis involved using bis(4-fluorophenyl)sulfone and other comonomers, aiming to achieve high molecular weight and excellent proton conductivity, comparable or superior to that of commercial membranes like Nafion (Bae, Miyatake, & Watanabe, 2009).

Polymer Development for Proton Exchange Membranes

Further studies involve the synthesis of comb-shaped sulfonated poly(arylene ether sulfone) copolymers with high proton conductivity, designed for use as polyelectrolyte membrane materials in fuel cells. These materials were characterized for their water uptake, proton and methanol transport, showcasing their potential as effective proton exchange membranes. The use of sulfonated side-chain grafting units in these copolymers demonstrates a novel approach to enhancing fuel cell membrane performance (Kim, Robertson, & Guiver, 2008).

Chemical Synthesis and Construction of Complex Molecules

The compound's chemical framework has been utilized in the synthesis of 2-sulfonylbenzo[b]furans, representing a method for constructing complex molecules through cascade reactions involving protodecarboxylation, C-S bond formation, and C-O bond formation. This methodology opens new avenues for the efficient synthesis of furan derivatives from readily available starting materials, showcasing the compound's role in facilitating novel synthetic routes (Li & Liu, 2014).

特性

IUPAC Name |

2,6-difluoro-N-[2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl]benzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15F2NO4S/c19-14-3-1-4-15(20)18(14)26(23,24)21-11-16(22)12-6-8-13(9-7-12)17-5-2-10-25-17/h1-10,16,21-22H,11H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BITHGKHCNXTQLP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)S(=O)(=O)NCC(C2=CC=C(C=C2)C3=CC=CO3)O)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15F2NO4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

S-(2,6-difluorophenyl)-2-[4-(furan-2-yl)phenyl]-2-hydroxyethane-1-sulfonamido | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

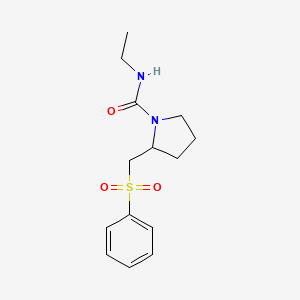

![(E)-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-methoxybenzamide](/img/structure/B2383403.png)

![N-(2,3-dimethylphenyl)-5-[(4-methylphenyl)sulfonyl]thiophene-2-carboxamide](/img/structure/B2383407.png)

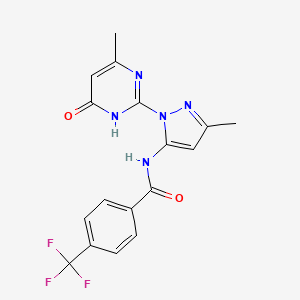

![2-(4-((4-methoxyphenyl)sulfonyl)piperazin-1-yl)-5-methyl-1H-benzo[d]imidazole](/img/structure/B2383414.png)

![N-(3-cyano(4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl))[4-(piperidylsulfonyl)phen yl]carboxamide](/img/structure/B2383415.png)

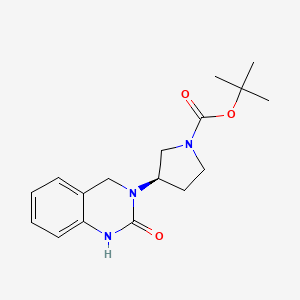

![1-[(3,4-Dimethoxyphenyl)methyl]-3-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}urea](/img/structure/B2383418.png)

![2-[2-(Benzyloxy)phenoxy]acetic acid](/img/structure/B2383423.png)